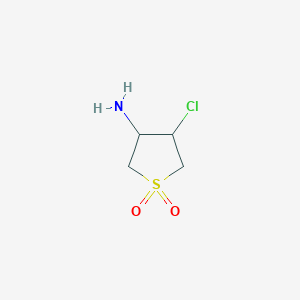

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine

Description

Molecular Geometry and Bonding Analysis

The molecular structure of this compound is built upon the fundamental tetrahydrothiophene 1,1-dioxide scaffold, which consists of a five-membered saturated ring containing sulfur dioxide functionality. The parent tetrahydrothiophene 1,1-dioxide structure exhibits characteristic bond lengths of 1.786 Å for carbon-sulfur bonds and 1.436 Å for sulfur-oxygen double bonds, consistent with general sulfone structural parameters. The sulfur atom adopts a tetrahedral geometry with the two oxygen atoms and two carbon atoms arranged around it, creating the distinctive 1,1-dioxide functionality that defines this class of compounds.

The introduction of chloro and amino substituents at the 4- and 3-positions respectively introduces significant electronic and steric effects that influence the overall molecular geometry. The chloro substituent, being electronegative and relatively compact, exerts a strong electron-withdrawing effect through both inductive and field effects. This electronic perturbation affects the electron density distribution throughout the ring system, particularly influencing the carbon-sulfur bonding interactions. The amino group, conversely, acts as an electron-donating substituent through resonance effects, creating a push-pull electronic system across the ring structure.

The five-membered ring conformation in halogenated tetrahydrothiophene 1,1-dioxide derivatives typically deviates from planarity due to steric interactions between substituents. Research on related halogenated derivatives demonstrates that compounds such as 3,3,4,4-tetrachlorotetrahydrothiophene 1,1-dioxide and 2,3-dibromotetrahydrothiophene 1,1-dioxide both exhibit twisted conformations, contrasting with the perfectly planar rings observed in unsubstituted sulfolene isomers. This conformational flexibility results from the interplay between electronic effects and steric hindrance, with the degree of ring puckering influenced by the size and electronic properties of the substituents.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through characteristic chemical shift patterns and coupling constants. In proton nuclear magnetic resonance spectra of related tetrahydrothiophene 1,1-dioxide compounds, the ring methylene protons typically appear in the range of 2.3-3.3 parts per million, with specific chemical shifts dependent on the electronic environment created by substituents. The presence of the amino group introduces additional complexity through nitrogen-hydrogen coupling and potential exchange phenomena, while the chloro substituent creates deshielding effects on adjacent carbon atoms.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the ring system. For related sulfolane derivatives, carbon atoms adjacent to the sulfur dioxide functionality typically resonate around 23.6-52.1 parts per million. The carbon bearing the chloro substituent experiences significant deshielding due to the electronegativity of chlorine, while the carbon adjacent to the amino group shows characteristic chemical shift patterns consistent with carbon-nitrogen bonding. The sulfur-adjacent carbons exhibit distinctive chemical shifts reflecting the strong electron-withdrawing nature of the sulfone functionality.

Infrared spectroscopy provides definitive identification of functional groups within this compound through characteristic vibrational frequencies. The sulfone functionality exhibits strong absorption bands corresponding to sulfur-oxygen stretching vibrations, typically observed around 1300-1350 wavenumbers for symmetric stretching and 1120-1160 wavenumbers for asymmetric stretching modes. The amino group contributes characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, with specific frequencies dependent on the degree of hydrogen bonding and electronic environment. Carbon-chlorine stretching vibrations appear around 741 wavenumbers, providing clear evidence of halogen substitution.

Mass spectrometry analysis of this compound yields characteristic fragmentation patterns that confirm the molecular structure and substitution pattern. The molecular ion peak provides direct confirmation of the molecular weight, while fragmentation typically involves loss of the sulfur dioxide functionality, chlorine atom, or amino group. Related compounds such as 2,5-dihydrothiophene 1,1-dioxide show characteristic fragmentation patterns with significant peaks corresponding to loss of sulfur dioxide and various ring fragments. The chlorine isotope pattern (chlorine-35 and chlorine-37) creates distinctive doublet patterns that confirm halogen presence and aid in structural assignment.

X-ray Crystallographic Studies and Conformational Dynamics

X-ray crystallographic analysis provides the most definitive structural information for this compound, revealing precise bond lengths, bond angles, and molecular conformation in the solid state. Crystallographic studies of related tetrahydrothiophene 1,1-dioxide derivatives demonstrate that these compounds typically crystallize in common space groups such as orthorhombic or monoclinic systems, with specific packing arrangements influenced by intermolecular interactions. The presence of both amino and chloro substituents introduces additional hydrogen bonding and dipolar interaction possibilities that affect crystal packing arrangements.

The molecular conformation adopted in the crystalline state reflects the balance between intramolecular steric interactions and intermolecular packing forces. Research on halogenated tetrahydrothiophene 1,1-dioxide derivatives reveals that substituted compounds frequently adopt non-planar conformations, with ring puckering characterized by specific torsion angles. The degree of planarity can be quantified through analysis of in-ring torsion angles, with planar rings showing torsion angle sums approaching zero degrees, while puckered rings exhibit larger deviations from planarity.

Conformational dynamics in solution differ from solid-state structures due to reduced intermolecular constraints and increased thermal motion. Electron diffraction studies of related tetrahydrothiophene 1-oxide compounds reveal that these molecules can adopt asymmetric ring conformations characterized by specific phase angles and amplitudes along pseudorotational pathways. The conformational flexibility of the five-membered ring allows for rapid interconversion between different puckered conformations, with energy barriers typically in the range of a few kilocalories per mole.

Intermolecular interactions in the crystal lattice of this compound likely include hydrogen bonding involving the amino group, halogen bonding interactions from the chloro substituent, and dipolar interactions between sulfone functionalities. These interactions create characteristic packing motifs that can be analyzed through examination of contact distances and geometric parameters. The presence of multiple hydrogen bond donors and acceptors enables formation of complex hydrogen bonding networks that stabilize specific crystal structures.

Properties

IUPAC Name |

4-chloro-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPRYPAOGCTLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine typically involves the chlorination of tetrahydrothiophene followed by oxidation and amination. One common method includes:

Chlorination: Tetrahydrothiophene is reacted with chlorine gas under controlled conditions to introduce the chlorine atom at the 4-position.

Oxidation: The chlorinated intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the sulfone group.

Amination: Finally, the oxidized intermediate undergoes amination with ammonia or an amine source to introduce the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfone group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine exhibit promising antimicrobial properties. For instance, compounds synthesized from this base structure have shown efficacy against a range of bacterial strains. A study published in Journal of Medicinal Chemistry highlighted that modifications to the amine group significantly enhanced the antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Kinase Inhibition

The compound has also been investigated for its potential as a kinase inhibitor. Kinases are critical in various signaling pathways and are often implicated in cancer and inflammatory diseases. A patent application detailed the synthesis of this compound derivatives that selectively inhibit RIP2 kinase, which is associated with inflammatory responses . This inhibition could lead to therapeutic developments for conditions like rheumatoid arthritis and Crohn's disease.

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a building block for novel polymers. Its unique thiophenyl structure allows for enhanced electrical conductivity when incorporated into polymer matrices. Research has demonstrated that polymers containing this compound exhibit improved mechanical properties and thermal stability compared to traditional polymers .

| Property | Conventional Polymers | Polymers with this compound |

|---|---|---|

| Electrical Conductivity | Low | Moderate to High |

| Mechanical Strength | Moderate | High |

| Thermal Stability | Moderate | High |

Environmental Science

Environmental Remediation

The compound's reactivity makes it suitable for applications in environmental remediation. Studies have shown that this compound can effectively degrade pollutants in water through advanced oxidation processes. A case study conducted on wastewater treatment revealed that the compound significantly reduced levels of organic contaminants when used in conjunction with UV light .

Mechanism of Action

The mechanism of action of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine involves its interaction with specific molecular targets. The chlorine and sulfone groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Tetrahydrothiophene-Sulfone Core

The following analogs differ in substituents, influencing their physicochemical and functional properties:

Structural and Functional Insights:

- Chlorine vs. Methoxy : The electron-withdrawing Cl substituent in the target compound may enhance electrophilic reactivity compared to the electron-donating OCH₃ group in the methoxy analog. This could influence binding affinity in drug-receptor interactions .

- Hydrochloride Salts : The hydrochloride derivatives (e.g., 120082-81-7) exhibit improved aqueous solubility, making them preferable for formulation in biological assays .

Biological Activity

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine is a synthetic compound characterized by its unique structural features, including a chlorine atom, a sulfone group, and an amine group attached to a tetrahydrothiophene ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₄H₈ClNO₂S. The synthesis typically involves several steps:

- Chlorination : Tetrahydrothiophene is chlorinated to introduce the chlorine atom.

- Oxidation : The chlorinated intermediate is oxidized using agents such as hydrogen peroxide.

- Amination : The oxidized compound undergoes amination with ammonia or other amine sources.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Interaction : The chlorine and sulfone groups enhance the compound's reactivity, allowing it to bind effectively with specific enzymes.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways associated with various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : It also displayed antifungal properties against Candida species.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can reduce inflammation markers in cellular models, potentially making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of the compound against various pathogens.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound exhibited a dose-dependent antimicrobial effect with significant inhibition observed at higher concentrations.

-

Study on Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory potential in a murine model.

- Methodology : Inflammatory markers were measured post-treatment with this compound.

- Results : A marked reduction in pro-inflammatory cytokines was noted, indicating its potential therapeutic role in managing inflammation.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory |

| (4-Bromo-1,1-dioxidotetrahydro-3-thienyl)amine | Structure | Limited data on biological activity |

| (4-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine | Structure | Potentially similar activities but less studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.